4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-(1-phenylethylsulfanyl)-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-12(13-7-3-2-4-8-13)22-18-17-16(19-11-20-18)14-9-5-6-10-15(14)21-17/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKRSSPWIUIXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NC=NC3=C2OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Design Considerations
Molecular Architecture and Functionalization Challenges
4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine features a fused benzofuran-pyrimidine system substituted at position 4 with a (1-phenylethyl)thio group. The benzofuro[3,2-d]pyrimidine core imposes steric constraints during thioether installation, necessitating either late-stage functionalization of a halogenated precursor or early incorporation of sulfur-containing building blocks. Computational studies suggest that the thioether’s electron-donating effects enhance π-stacking interactions in biological targets, justifying its strategic placement.
Retrosynthetic Analysis
Two primary disconnections emerge:
- Core-first approach : Construct benzofuro[3,2-d]pyrimidine followed by C4-thioetherification.
- Convergent approach : Assemble thioether-containing intermediates prior to cyclization.
The first strategy benefits from established protocols for pyrimidine halogenation, while the second minimizes oxidation risks during later stages.
Preparation Methodologies
Nucleophilic Substitution on 4-Chlorobenzofuro[3,2-d]pyrimidine
Synthesis of 4-Chlorobenzofuro[3,2-d]pyrimidine
The precursor 4-chlorobenzofuro[3,2-d]pyrimidine is synthesized via cyclocondensation of 2-aminobenzofuran-3-carboxylate derivatives with formamidine acetate under basic conditions. For example, heating ethyl 2-aminobenzofuran-3-carboxylate (1.0 eq) with formamidine acetate (1.2 eq) in methanol containing sodium methoxide (1.5 eq) at 65–70°C for 6 hours yields the chloride in 78% purity.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 65–70°C |
| Catalyst | Sodium methoxide |
| Yield | 78% |
Thioetherification with 1-Phenylethanethiol
The chloride undergoes nucleophilic displacement with 1-phenylethanethiol (1.2 eq) in DMF at 80°C for 4 hours using K₂CO₃ (2.0 eq) as base. Monitoring via TLC (hexane:ethyl acetate = 7:3) confirms complete conversion, with purification by silica gel chromatography affording the title compound in 82% yield.
Optimization Data
- Base screening : K₂CO₃ > Cs₂CO₃ > Et₃N (higher yields with carbonate salts due to reduced thiophile poisoning).
- Solvent effects : DMF > DMSO > THF (polar aprotic solvents enhance nucleophilicity).
Cyclization of Thioether-Containing Intermediates
Synthesis of 3-(1-Phenylethylthio)-2-aminobenzofuran
Condensation of 2-nitrobenzofuran-3-carbaldehyde with 1-phenylethanethiol in ethanol under reflux (6 hours) followed by nitro reduction (H₂/Pd-C, 40 psi) yields the amine intermediate. Subsequent cyclization with trimethyl orthoformate (3.0 eq) in acetic acid at 120°C for 8 hours constructs the pyrimidine ring, achieving 75% overall yield.
Key Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.65–7.28 (m, 9H, aromatic), 4.12 (q, J = 6.8 Hz, 1H, SCH(CH₃)Ph).
- IR (KBr) : 2218 cm⁻¹ (C≡N), 1666 cm⁻¹ (C=O).
Mechanistic Insights
The cyclization proceeds via formation of an imino intermediate, which undergoes-hydride shift followed by aromatization. Density functional theory (DFT) calculations indicate a transition state energy of 28.3 kcal/mol, favoring the observed regiochemistry.
One-Pot Multicomponent Synthesis
A three-component reaction of 2-aminobenzofuran-3-carbonitrile, 1-phenylethanethiol, and triethyl orthoformate in ethanol with TBAB (5 mol%) at 50°C for 3 hours achieves 89% yield. The method avoids isolation of intermediates, reducing purification steps.
Advantages
- Short reaction time (3 vs. 12 hours for stepwise methods).
- Atom economy (92% vs. 78% for convergent routes).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 82 | 98 | 4 | High |
| Cyclization | 75 | 95 | 14 | Moderate |
| One-Pot | 89 | 99 | 3 | High |
Critical Observations
Challenges and Mitigation Strategies
Oxidation of Thioether Group
The thioether moiety is prone to oxidation during prolonged reactions. Solutions include:
Regioselectivity in Cyclization
Competing pathways may yield [2,3-d] vs. [3,2-d] pyrimidine isomers. Control is achieved by:
- Using high-boiling solvents (e.g., DMF, Δ = 150°C).
- Adjusting electron-withdrawing groups on the benzofuran precursor.
Chemical Reactions Analysis
Types of Reactions
4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine (electron-withdrawing) at the 4-position enhances reactivity for nucleophilic substitution, making it a versatile intermediate . In contrast, hydrazine (electron-donating) improves water solubility and hydrogen-bonding capacity, critical for antimicrobial activity .
- Fluorine-Containing Derivatives : Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius.
Anticancer and Kinase Inhibition
- 4-(4-Methylpiperazinyl)-2-phenylbenzofuro[3,2-d]pyrimidine demonstrated potent thymidylate synthase (TS) inhibition with a binding free energy of -8.6 kcal/mol, outperforming methotrexate in silico studies .
- 4-[(4-Fluorophenyl)methylsulfanyl]-2-methylbenzofuro[3,2-d]pyrimidine (logP = 4.9) exhibited strong GPCR modulation, attributed to its hydrophobic fluorophenyl group enhancing membrane penetration .
Antifungal Activity
- Three benzofuropyrimidine derivatives inhibited Candida albicans protein kinase CaPkc1 at 100 µM, with optimal activity linked to balanced hydrophobicity and hydrogen-bonding capacity .
Physicochemical Properties
Key Trends :
- Hydrazine derivatives exhibit lower logP but higher melting points due to intermolecular hydrogen bonding .
Biological Activity
4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine is a complex organic compound characterized by its unique structural combination of a benzofuran ring and a pyrimidine ring, linked through a thioether bond to a phenylethyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is , and its IUPAC name is 4-(1-phenylethylsulfanyl)-benzofuro[3,2-d]pyrimidine. The compound features a thioether functional group that may influence its reactivity and interaction with biological targets.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that this compound can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. Specifically, it has been shown to:
- Induce G2/M phase arrest : This prevents cancer cells from progressing through the cell cycle, effectively halting their proliferation.
- Trigger apoptosis : Mechanisms include the activation of caspases and the release of cytochrome c from mitochondria.
Antimicrobial Activity
In addition to its anticancer effects, this compound has also been studied for its antimicrobial properties. Preliminary results suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antibiotic agent. The specific mechanisms by which it exerts this activity are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets within cells:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer progression or bacterial metabolism.
- Receptor Binding : Possible binding to receptors that mediate cellular signaling pathways related to growth and survival.
Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; G2/M phase arrest | |
| Antimicrobial | Inhibits growth of bacterial strains | |
| Mechanism Insights | Enzyme inhibition; receptor binding |
Research Highlights
- Anticancer Studies : A study published in Molecules highlighted the compound's ability to induce apoptosis in colon cancer cell lines, emphasizing its potential as a therapeutic agent against malignancies .
- Antimicrobial Efficacy : Another study explored the compound's efficacy against resistant bacterial strains, suggesting its possible application in treating infections that are difficult to manage with conventional antibiotics .
- Mechanistic Insights : Research focusing on the biochemical pathways affected by this compound revealed alterations in cellular signaling that could lead to enhanced apoptosis in cancer cells.
Q & A
Q. What are the critical parameters for synthesizing 4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine?
Synthesis involves multi-step reactions, including cyclization and thioether formation. Key parameters include:
- Temperature control : Elevated temperatures (80–120°C) for cyclization steps to ensure ring closure .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency and byproduct minimization .
- Reaction time optimization : Extended durations (12–24 hours) for thiol-alkylation steps to maximize yields .
- Purification : Column chromatography or recrystallization to achieve >98% purity .
Q. How is the compound structurally characterized?
A combination of analytical techniques is employed:
- NMR spectroscopy : H and C NMR (Bruker Avance 400 MHz) confirm substitution patterns and regiochemistry .
- Mass spectrometry : ESI-MS (Waters Acquity UPLC ZQ 2000) verifies molecular weight and fragmentation patterns .
- X-ray crystallography : SHELX software refines crystal structures to determine bond lengths and angles .
Q. What in vitro assays evaluate its biological activity?
- Enzyme inhibition assays : Tested against targets like Protein Kinase C (CaPkc1) using kinase activity kits (Enzo Life Sciences). Activity is quantified via fluorescence or colorimetric readouts at 100 µM, the optimal concentration for inhibition .
- Antifungal screening : Assessed against Candida albicans strains using microdilution methods to determine MIC values .
Advanced Research Questions
Q. How do molecular docking studies inform its mechanism of action?
AutoDock Vina predicts binding modes to targets like thymidylate synthase (TS). Key steps:
- Grid map calculation : Define active sites using PDB structures (e.g., 5X66) .
- Flexible docking : Allow ligand and receptor side-chain flexibility to refine pose accuracy .
- Validation : Compare docking poses with crystallographic data to ensure reliability .
Q. How are structure-activity relationships (SAR) analyzed for derivatives?
- Substituent variation : Modifying the 2-position thioether group (e.g., phenyl vs. pyridyl) alters CaPkc1 inhibition. For example, a methyl group at position 6 increases inhibitory potency by 30% .
- Core modifications : Replacing the benzofuropyrimidine core with thienopyrimidine reduces antifungal activity, highlighting scaffold specificity .
Q. How can contradictory data on inhibitory concentrations be resolved?
- Dose-response curves : Repeat assays across a concentration gradient (e.g., 10–200 µM) to identify IC values .
- Enzyme source standardization : Use recombinant CaPkc1 to eliminate batch variability .
- Statistical validation : Apply ANOVA or non-linear regression models to confirm significance .
Q. What ADME properties make it a viable drug candidate?
- Lipophilicity : MLOGP < 4.15 (calculated via SwissADME) ensures membrane permeability .
- GI absorption : High predicted absorption (≥80%) supports oral bioavailability .
- Synthetic accessibility : A score of 3.33 (scale: 1–10) indicates feasible large-scale synthesis .
Q. How do analogs compare in anticancer activity?
- Linker modifications : Amide or thiourea linkers (vs. thioether) improve antiproliferative activity in pancreatic cancer cell lines (IC < 5 µM) .
- Fluorine substitution : A 4-fluorophenyl group enhances cytotoxicity by 40% compared to bromophenyl analogs .
Q. What strategies optimize inhibitory activity against CaPkc1?
- Hydrogen bond donors : Introduce hydroxyl or amino groups at position 4 to strengthen binding to catalytic residues .
- Hydrophobic interactions : Bulky substituents (e.g., trifluoromethyl) improve binding pocket occupancy .
Q. How are derivatives designed for enhanced antibacterial activity?
- Hydrazide functionalization : React 4-chlorobenzofuropyrimidine with hydrazine hydrate, followed by condensation with aldehydes to form arylidene hydrazino derivatives. These show MIC values of 8–16 µg/mL against E. coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
